what is the chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
what is the chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, a molecule with significant potential in the field of drug discovery and development. The document elucidates the chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide explores the compound's potential biological activities, drawing upon structure-activity relationships of analogous compounds to highlight its promise as a cytotoxic or enzyme-inhibiting agent. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel therapeutic agents.
Introduction
The landscape of modern drug discovery is characterized by an ongoing search for novel molecular entities that can effectively and selectively target pathological pathways. Substituted acrylic acids represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The unique electronic and steric properties conferred by various substituents on the phenyl ring and the acrylic acid moiety allow for the fine-tuning of their pharmacological profiles.
This guide focuses on a specific derivative, 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, which incorporates several key pharmacophoric features: a 4-chlorophenylthio group, a nitro group, and an acrylic acid functional group. The presence of the thioether linkage and the nitro group is anticipated to modulate the molecule's electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. The acrylic acid moiety, a known Michael acceptor, can engage in covalent interactions with nucleophilic residues in target proteins, a mechanism often exploited in the design of enzyme inhibitors. This document aims to provide a detailed technical resource for the synthesis, characterization, and potential applications of this promising compound.
Chemical Structure and Properties
The foundational step in understanding the potential of any novel compound is a thorough characterization of its chemical and physical properties.
Chemical Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid | N/A |
| CAS Number | 175278-52-1 | |
| Molecular Formula | C₁₅H₁₀ClNO₄S | |
| Molecular Weight | 335.77 g/mol | N/A |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C=C2)C=CC(=O)O)N(=O)=O)Cl | N/A |
| InChI Key | SMDXKQQBZBHRFO-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Value | Notes |
| pKa | ~4.0 | Estimated for the carboxylic acid group. |
| LogP | ~4.2 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 5 | From the oxygens of the carboxylic acid and nitro groups, and the sulfur atom. |
| Rotatable Bonds | 5 | Suggests conformational flexibility. |
Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.
Caption: Chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.
Synthesis and Characterization
The synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid can be efficiently achieved through a two-step process. This involves the initial synthesis of the key intermediate aldehyde, followed by a Knoevenagel condensation.
Synthesis of 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde (Intermediate)
The precursor aldehyde, 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde, is synthesized via a nucleophilic aromatic substitution reaction.
Caption: Workflow for the synthesis of the intermediate aldehyde.
Experimental Protocol:
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To a solution of 4-chlorothiophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add a solution of 4-chloro-2-nitrobenzaldehyde (1.0 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde.
Synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (Final Product)
The final product is synthesized via a Knoevenagel condensation of the intermediate aldehyde with malonic acid.
Caption: Workflow for the Knoevenagel condensation to yield the final product.
Experimental Protocol:
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In a round-bottom flask, dissolve 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Collect the solid by vacuum filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain pure 3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, the vinyl protons of the acrylic acid moiety, and the acidic proton of the carboxylic acid. The vinyl protons are expected to appear as doublets with a coupling constant characteristic of a trans configuration. |
| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the aromatic carbons. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the N-O stretches of the nitro group. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Potential Biological Activity and Applications in Drug Development
While specific biological data for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest a strong potential for significant biological activity. This assertion is based on the well-documented pharmacological profiles of structurally related compounds.
Potential as a Cytotoxic Agent
Numerous studies have demonstrated the potent cytotoxic effects of substituted acrylic acid derivatives against various cancer cell lines[1][3][4]. The presence of a 4-chlorophenyl group, in particular, has been associated with enhanced antiproliferative activity[1]. Furthermore, the nitrophenyl moiety is a known pharmacophore in several anticancer agents, contributing to their mechanism of action, which can include the induction of oxidative stress or the inhibition of key cellular enzymes[5][6]. The combination of these functional groups in the target molecule makes it a compelling candidate for screening as a novel cytotoxic agent. The proposed mechanism of action could involve the induction of apoptosis through the inhibition of critical cell cycle proteins or by acting as a tubulin polymerization inhibitor, a mechanism observed in other acrylic acid derivatives[1].
Potential as an Enzyme Inhibitor
The acrylic acid moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This mechanism of irreversible inhibition is a cornerstone of many successful drugs[7][8][9][10]. Potential enzyme targets for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid could include:
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Tyrosinase: Cinnamic acid derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[11]. The structural similarity of the target molecule suggests it may also exhibit tyrosinase inhibitory activity, making it a potential candidate for treating hyperpigmentation disorders.
-
Kinases: Many kinase inhibitors feature a Michael acceptor group to achieve covalent binding and prolonged target engagement. The subject molecule could be investigated for its potential to inhibit various protein kinases implicated in cancer and inflammatory diseases.
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Other Enzymes: The broad reactivity of the acrylic acid moiety suggests that this compound could inhibit a range of other enzymes with nucleophilic active site residues.
Conclusion
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a synthetically accessible molecule that combines several structural features associated with potent biological activity. The well-established synthetic routes, particularly the Knoevenagel condensation, allow for its efficient preparation and the potential for further structural modifications to optimize its pharmacological properties. Based on the extensive literature on related compounds, this molecule holds significant promise as a lead compound for the development of novel cytotoxic and enzyme-inhibiting therapeutic agents. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential in drug discovery and development. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound.
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